1,2,5,6-Tetrahydroxyanthraquinone

Description

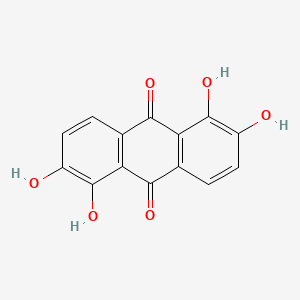

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,5,6-tetrahydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O6/c15-7-3-1-5-9(13(7)19)12(18)6-2-4-8(16)14(20)10(6)11(5)17/h1-4,15-16,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAOMKQPMHYQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212555 | |

| Record name | 1,2,5,6-Tetrahydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-77-9 | |

| Record name | 1,2,5,6-Tetrahydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,6-Tetrahydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133370 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,5,6-Tetrahydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6-tetrahydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,5,6-TETRAHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XA6T3L444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,5,6-Tetrahydroxyanthraquinone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5,6-Tetrahydroxyanthraquinone is a polyhydroxylated anthraquinone derivative belonging to a large family of aromatic compounds found widely in nature.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its role as a potential enzyme inhibitor. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a member of the extensive anthraquinone family, which are aromatic organic compounds based on the 9,10-anthraquinone core.[1] Anthraquinones are prevalent as secondary metabolites in various natural sources, including plants, fungi, and bacteria, and have a long history of use in therapeutic applications.[1] The defining feature of this compound is the presence of four hydroxyl (-OH) groups at specific positions on the anthraquinone backbone, which significantly influence its chemical and physical properties.[1]

Systematic Name: 1,2,5,6-tetrahydroxyanthracene-9,10-dione[2] Common Name: this compound CAS Registry Number: 632-77-9[2] Molecular Formula: C₁₄H₈O₆[2] Molecular Weight: 272.21 g/mol [2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

| Property | Value | Source |

| Physical State | Solid | N/A |

| Melting Point | 340 °C | [1] |

| Boiling Point (Predicted) | 481.5 °C at 760 mmHg | [1] |

| Solubility | Information not readily available | N/A |

| pKa (Predicted) | Information not readily available | N/A |

Spectroscopic Data (Predicted and General)

Detailed experimental spectroscopic data for this compound is not widely available in the literature. The following tables provide predicted ¹H and ¹³C NMR chemical shifts and a general description of expected IR and UV-Vis spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple.[1]

Predicted ¹H NMR Spectral Data: [1]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3, H-7 | 7.20 - 7.40 | d |

| H-4, H-8 | 7.60 - 7.80 | d |

| 1-OH, 6-OH | 12.0 - 13.0 | s (broad) |

| 2-OH, 5-OH | 9.0 - 10.0 | s (broad) |

Predicted ¹³C NMR Spectral Data: [1]

| Carbons | Predicted Chemical Shift (ppm) |

| C-3, C-7 | 115.0 - 120.0 |

| C-4, C-8 | 120.0 - 125.0 |

| C-1, C-6 | 150.0 - 155.0 |

| C-2, C-5 | 145.0 - 150.0 |

| C-4a, C-9a | 110.0 - 115.0 |

| C-8a, C-10a | 130.0 - 135.0 |

| C-9, C-10 | 180.0 - 190.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3600 - 3200 | Broad, indicating hydrogen bonding |

| C=O Stretch | 1640 - 1620 | Strong, shifted to lower frequency due to intramolecular hydrogen bonding |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of polyhydroxyanthraquinones is characterized by absorption bands in both the UV and visible regions, arising from π→π* and n→π* electronic transitions within the aromatic and quinone systems. The exact absorption maxima (λmax) are dependent on the solvent and the substitution pattern on the anthraquinone core. For related tetrahydroxyanthraquinone isomers, absorption maxima have been reported in the range of 450-550 nm.

Synthesis and Purification

The laboratory synthesis of this compound is considered challenging due to the specific positioning of the four hydroxyl groups.[1] A direct, high-yield synthesis is not widely documented in the scientific literature. However, plausible synthetic strategies can be extrapolated from established methods for preparing other polyhydroxyanthraquinones.

Hypothetical Synthetic Approaches

-

Condensation Reactions: One possible route involves the self-condensation of a suitably substituted benzoic acid derivative, such as 3,4-dihydroxybenzoic acid, under harsh acidic conditions, similar to the synthesis of other polyhydroxyanthraquinones.[1]

-

Multi-step Synthesis from Anthraquinone Precursors: A more controlled, albeit longer, approach could start from a readily available anthraquinone derivative like alizarin (1,2-dihydroxyanthraquinone). This would necessitate a series of protection, regioselective hydroxylation, and deprotection steps to introduce the hydroxyl groups at the desired 5 and 6 positions.[1]

Purification

Due to the lack of a specific, detailed synthesis protocol, a standardized purification method for this compound is not established. General methods for the purification of related anthraquinone compounds often involve:

-

Recrystallization: Using solvents such as acetic acid or nitrobenzene.

-

Sublimation: Performed under vacuum.

-

Chromatography: Techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) could be employed for purification.

Biological Activity and Signaling Pathways

A primary area of research interest for this compound and its isomers is their potential as enzyme inhibitors.

Inhibition of Protein Kinase CK2

This compound has been identified as a potential inhibitor of Protein Kinase CK2 (formerly Casein Kinase II).[1] CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[3][4] Dysregulation of CK2 activity has been implicated in several diseases, including cancer, making it an attractive target for drug development.[4]

Protein Kinase CK2 Signaling Pathway

CK2 is a key regulator of multiple signaling pathways that are critical for cell proliferation and the suppression of apoptosis (programmed cell death). Inhibition of CK2 can disrupt these pathways, leading to cell cycle arrest and induction of apoptosis in cancer cells.

As depicted in Figure 2, CK2 can promote cell survival and proliferation through the PI3K/Akt pathway by directly phosphorylating and activating Akt, and by inhibiting the tumor suppressor PTEN. By inhibiting CK2, this compound could potentially block these pro-survival signals, thereby inducing apoptosis in cancer cells.

Experimental Protocols

General Protocol for Protein Kinase CK2 Inhibition Assay

The following is a general experimental protocol for assessing the inhibitory activity of compounds against Protein Kinase CK2, adapted from commercially available assay kits.

Materials:

-

Recombinant human Protein Kinase CK2

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP or a non-radioactive ATP/ADP detection system

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate

-

Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the CK2-specific peptide substrate, and the desired concentration of the test inhibitor (e.g., this compound) or DMSO as a vehicle control.

-

Initiate the kinase reaction by adding recombinant CK2 enzyme and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., phosphoric acid or EDTA).

-

Separate the phosphorylated substrate from the unreacted ATP. For radioactive assays, this is often done by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide, followed by washing to remove unbound [γ-³²P]ATP.

-

Quantify the amount of phosphorylated substrate. For radioactive assays, this is done by measuring the radioactivity on the phosphocellulose paper using a scintillation counter. For non-radioactive assays, this may involve measuring the amount of ADP produced using a coupled enzyme reaction that generates a fluorescent or luminescent signal.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a fascinating molecule with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. While its synthesis remains a challenge and its biological activity is not as extensively characterized as some of its isomers, its structural similarity to known potent inhibitors of Protein Kinase CK2 makes it a compound of significant interest for further research. This technical guide has summarized the current knowledge on its chemical structure, properties, and biological context, providing a foundation for future investigations into its therapeutic potential. Further studies are warranted to elucidate its precise biological mechanisms of action and to develop efficient synthetic routes for its production.

References

Unveiling the Potential of 1,2,5,6-Tetrahydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,5,6-Tetrahydroxyanthraquinone, a member of the anthraquinone family of organic compounds. Anthraquinones are a well-established class of molecules known for their diverse biological activities, including anticancer and enzyme inhibitory effects. This document consolidates the available physicochemical data, explores potential biological activities, and presents exemplary experimental protocols and hypothetical signaling pathways relevant to the study of this compound and its isomers. Due to the limited specific data on this compound, information from closely related and well-studied isomers is included to provide a foundational understanding for future research.

Core Compound Identification

The fundamental physicochemical properties of this compound are summarized below, providing essential information for its identification and handling in a research setting.

| Property | Value | Citation |

| CAS Number | 632-77-9 | [1] |

| Molecular Formula | C₁₄H₈O₆ | [1] |

| Molecular Weight | 272.21 g/mol | [1] |

| IUPAC Name | 1,2,5,6-tetrahydroxyanthracene-9,10-dione | [1] |

Biological Activity and Therapeutic Potential

Anthraquinones are recognized for their significant biological activities. While specific research on this compound is limited, the broader class of tetrahydroxyanthraquinones has demonstrated notable potential in anticancer and enzyme inhibition studies.[2][3]

Anticancer Activity

Anthraquinone derivatives are known to exhibit anticancer activity through various mechanisms, including DNA intercalation, induction of apoptosis, and cell cycle arrest.[2][4] Studies on related anthraquinones have shown potent cytotoxic effects against various cancer cell lines.[3][5] The planar structure of the anthraquinone core allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription in cancer cells.[3]

Enzyme Inhibition

A primary area of investigation for tetrahydroxyanthraquinones is their ability to inhibit key cellular enzymes.[6] A prominent example is the inhibition of Protein Kinase CK2 (formerly Casein Kinase II) by the isomer quinalizarin (1,2,5,8-tetrahydroxyanthraquinone).[7][8] CK2 is a serine/threonine protein kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and suppression of apoptosis.[9][10] Inhibition of CK2 is therefore a promising strategy in cancer therapy.

Experimental Protocols

Detailed experimental protocols are crucial for the systematic investigation of a compound's biological effects. The following sections provide representative methodologies for assessing the anticancer and enzyme inhibitory activities of anthraquinone compounds.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Workflow for MTT Assay

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Enzyme Inhibition Assay: Protein Kinase CK2

Given the known activity of related isomers, investigating the inhibitory effect of this compound on Protein Kinase CK2 is a logical step. A common method involves a radiometric assay using a specific peptide substrate.[11]

Experimental Protocol for CK2 Inhibition Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant CK2 enzyme, a specific peptide substrate (e.g., RRRDDDSDDD), and a buffer solution (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., quinalizarin) to the reaction mixture. A control with no inhibitor should also be prepared.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of CK2 inhibition for each concentration of the compound and determine the IC50 value.

Signaling Pathways

The anticancer effects of anthraquinones can be attributed to their interference with key signaling pathways that regulate cell survival and proliferation.

Hypothetical Signaling Pathway of Anthraquinone-Induced Apoptosis

Based on the known mechanisms of related compounds, this compound may induce apoptosis in cancer cells by inhibiting pro-survival pathways and activating pro-apoptotic pathways. The following diagram illustrates a potential mechanism involving the inhibition of Protein Kinase CK2.

Caption: Hypothetical pathway of apoptosis induction via Protein Kinase CK2 inhibition.

Conclusion and Future Directions

This compound presents an intriguing subject for further investigation within the field of drug discovery. While its specific biological activities are not yet extensively documented, the well-established anticancer and enzyme-inhibiting properties of the broader anthraquinone class provide a strong rationale for its study. Future research should focus on the targeted synthesis and purification of this isomer, followed by comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action and therapeutic potential. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

- 1. This compound | C14H8O6 | CID 69440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 632-77-9 | Benchchem [benchchem.com]

- 7. 1,2,5,8-TETRAHYDROXYANTHRAQUINONE | 81-61-8 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 11. CK2 kinase activity assay [bio-protocol.org]

A Technical Guide to the Natural Sources and Isolation of Tetrahydroxyanthraquinones

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any documented natural sources or specific isolation protocols for 1,2,5,6-tetrahydroxyanthraquinone. This guide will, therefore, provide a comprehensive overview of the biosynthesis of anthraquinones in natural sources and present a detailed, illustrative protocol for the isolation of a closely related and well-studied anthraquinone, emodin, from fungal cultures. This example serves as a methodological template that can be adapted for the discovery and isolation of other anthraquinones.

Biosynthesis of Anthraquinones in Fungi

Anthraquinones in fungi are primarily synthesized via the polyketide pathway.[1][2] This process begins with the condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to generate the core anthraquinone scaffold.[1][2] Subsequent enzymatic modifications, such as hydroxylation, methylation, and glycosylation, lead to the vast diversity of anthraquinone derivatives found in nature.[3][4][5]

The biosynthesis of emodin (1,3,8-trihydroxy-6-methylanthraquinone), a common fungal anthraquinone, serves as a well-characterized example of this pathway.[1][6]

Illustrative Isolation Protocol: Emodin from Fungal Cultures

Emodin has been isolated from various fungal species, including those of the genera Aspergillus, Penicillium, and Cortinarius.[1][6][7] The following protocol is a generalized methodology for the isolation and purification of emodin from a fungal culture.

Experimental Workflow

Detailed Methodology

2.2.1. Fungal Cultivation and Extraction

-

Inoculation and Fermentation: An endophytic fungus, such as Polyporales sp. associated with Rheum emodi, is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period to allow for the production of secondary metabolites.[8] Alternatively, submerged fermentation of marine-derived fungi like Aspergillus favipes can be optimized for emodin production.[9]

-

Extraction: The fungal biomass and culture broth are separated. The mycelia and the broth are typically extracted with a solvent such as ethyl acetate or methanol to isolate the anthraquinones.[8]

2.2.2. Purification

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and may be partitioned between immiscible solvents (e.g., n-hexane and methanol) to remove nonpolar impurities.

-

Column Chromatography: The extract is subjected to column chromatography on silica gel. A gradient elution system, for instance, a mixture of chloroform and methanol, is used to separate the components.[8]

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing emodin.

-

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, the emodin-containing fractions are further purified using preparative HPLC.[10]

2.2.3. Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR are used to determine the chemical structure.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[8]

Quantitative Data

The yield of anthraquinones from natural sources can vary significantly depending on the species, culture conditions, and extraction methods.

| Fungal Source | Compound | Yield | Reference |

| Dermocybe sanguinea | Emodin and Dermocybin | 56 g (from 10.5 kg fresh fungi) | [11] |

| Aspergillus favipes HN4-13 | Emodin | 185.56 ± 4.39 mg/L (optimized) | [9] |

| Trametes sp. (biomass) | Total Anthraquinones | 14.5 µg/mL | [12] |

Signaling Pathways and Biological Activities

While there is no specific signaling pathway documented for this compound, related anthraquinones like emodin are known to exhibit a range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects.[1][8] Emodin, for example, has been shown to induce apoptosis in human lung cancer cells by affecting the mitochondrial membrane potential.[8][13]

References

- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Biosynthetic relationships among the secalonic acids. Isolation of emodin, endocrocin and secalonic acids from Pyrenochaeta terrestris and Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. Enhancement of Emodin Production by Medium Optimization and KH2PO4 Supplementation in Submerged Fermentation of Marine-Derived Aspergillus favipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. emodin-isolated-and-characterized-from-an-endophytic-fungus-polyporales-sp-induces-apoptotic-cell-death-in-human-lung-cancer-cells-through-the-loss-of-mitochondrial-membrane-potential - Ask this paper | Bohrium [bohrium.com]

Biosynthesis of 1,2,5,6-Tetrahydroxyanthraquinone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones are a large class of aromatic compounds found in various plants, fungi, and lichens, with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific substitution pattern of hydroxyl groups on the anthraquinone core is crucial for their bioactivity.[1] This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of a specific polyhydroxyanthraquinone, 1,2,5,6-tetrahydroxyanthraquinone, in plants. While the complete pathway for this particular compound has not been fully elucidated, this document synthesizes current knowledge on anthraquinone biosynthesis to propose a putative pathway and outlines experimental strategies for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is hypothesized to proceed via the shikimate pathway , which is known to produce anthraquinones with hydroxyl groups on the A-ring.[2][3] The pathway can be divided into two main stages: the formation of the key intermediate 1,4-dihydroxy-2-naphthoic acid (DHNA), and the subsequent prenylation, cyclization, and hydroxylation steps to form the final product.

Stage 1: Formation of 1,4-dihydroxy-2-naphthoic acid (DHNA)

The initial steps of the pathway leading to DHNA are well-established and are part of the general shikimate pathway for secondary metabolite biosynthesis in plants.[4][5]

-

Chorismate to Isochorismate: The pathway begins with chorismate, a key branch-point metabolite in the shikimate pathway.[4][5] Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS) .[6][7]

-

Isochorismate to o-Succinylbenzoic Acid (OSB): Isochorismate is then converted to o-succinylbenzoic acid (OSB) by OSB synthase , utilizing α-ketoglutarate as a co-substrate.[3]

-

OSB to OSB-CoA: OSB is activated by conversion to its coenzyme A ester, OSB-CoA, a reaction catalyzed by OSB-CoA ligase .[6]

-

OSB-CoA to DHNA: Finally, DHNA is formed from OSB-CoA through a cyclization reaction.[6]

Stage 2: Formation of the Anthraquinone Scaffold and Hydroxylation

The later stages of the pathway, leading from DHNA to this compound, are less characterized. The proposed steps involve prenylation, cyclization, and a series of hydroxylation reactions likely catalyzed by cytochrome P450 monooxygenases (CYPs) or dioxygenases.[8][9][10]

-

Prenylation of DHNA: DHNA is prenylated by a prenyltransferase , using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to form a prenylated intermediate.[11]

-

Cyclization to form the Anthraquinone Core: The prenylated intermediate undergoes cyclization to form the tricyclic anthraquinone scaffold.

-

Hydroxylation Events: A series of hydroxylation reactions are proposed to occur on the anthraquinone core to yield the final this compound. These reactions are likely catalyzed by specific cytochrome P450 monooxygenases or dioxygenases .[8][9][10] The exact sequence and the specific enzymes involved are yet to be determined. It is plausible that an initial anthraquinone intermediate, such as alizarin (1,2-dihydroxyanthraquinone), is further hydroxylated to produce the target molecule.

Quantitative Data

Currently, there is a lack of specific quantitative data regarding the biosynthesis of this compound in the scientific literature. To facilitate future research, the following table provides a template for summarizing key quantitative parameters that should be determined experimentally.

| Parameter | Value | Units | Experimental System | Reference |

| Enzyme Kinetics | ||||

| Isochorismate Synthase (ICS) | ||||

| Km (Chorismate) | Data not available | µM | e.g., Recombinant enzyme | |

| Vmax | Data not available | nkat/mg protein | e.g., Recombinant enzyme | |

| Hypothetical Hydroxylase 1 | ||||

| Km (Substrate) | Data not available | µM | e.g., Recombinant enzyme | |

| Vmax | Data not available | nkat/mg protein | e.g., Recombinant enzyme | |

| Metabolite Concentrations | ||||

| Chorismate | Data not available | µg/g FW | e.g., Plant tissue | |

| This compound | Data not available | µg/g FW | e.g., Plant tissue | |

| Gene Expression Levels | ||||

| ICS (Relative expression) | Data not available | Fold change | e.g., Plant tissue | |

| Putative Hydroxylase Gene | Data not available | Fold change | e.g., Plant tissue |

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A combination of transcriptomics and bioinformatics can be employed to identify candidate genes involved in the pathway, particularly the hydroxylases.

References

- 1. Plant anthraquinones: Classification, distribution, biosynthesis, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Pro" by Panchali Chakraborty, Ashok Biswas et al. [digitalcommons.mtu.edu]

- 11. biorxiv.org [biorxiv.org]

Spectroscopic Profile of 1,2,5,6-Tetrahydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,5,6-tetrahydroxyanthraquinone, a member of the extensive anthraquinone family known for its diverse biological activities. Due to the specific positioning of its four hydroxyl groups, this compound presents a unique spectroscopic signature. This document summarizes the expected and theoretical spectroscopic characteristics based on available data for closely related compounds and general principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the molecular structure.

¹H NMR Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is expected to be relatively simple. The structure contains four aromatic protons and four hydroxyl protons. The protons at positions 3 and 7 are chemically equivalent, as are the protons at positions 4 and 8. This equivalence would lead to two distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carbonyl groups. Intramolecular hydrogen bonding between the hydroxyl groups at positions 1 and 6 with the adjacent carbonyl groups would cause the signals for these hydroxyl protons to appear significantly downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3, H-7 | 7.0 - 7.5 | Doublet | 2H |

| H-4, H-8 | 7.5 - 8.0 | Doublet | 2H |

| 1-OH, 6-OH | 12.0 - 13.0 | Singlet (broad) | 2H |

| 2-OH, 5-OH | 9.0 - 10.0 | Singlet (broad) | 2H |

Note: Predicted values are based on the analysis of similar polyhydroxyanthraquinone structures. Actual experimental values may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the 14 carbon atoms in the molecule. Due to symmetry, only seven distinct carbon signals are anticipated.[1] The spectrum would be characterized by signals for the two equivalent carbonyl carbons (C-9 and C-10), the four carbons bearing hydroxyl groups (C-1, C-2, C-5, and C-6), the four aromatic carbons attached to hydrogens (C-3, C-4, C-7, and C-8), and the four carbons at the ring junctions. The carbonyl carbons are expected to resonate at the lowest field, a characteristic feature of anthraquinone systems.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-9, C-10 | 180 - 190 |

| C-1, C-2, C-5, C-6 | 145 - 160 |

| C-4a, C-9a, C-8a, C-10a | 110 - 125 |

| C-3, C-7 | 115 - 125 |

| C-4, C-8 | 125 - 135 |

Note: Predicted values are based on general ranges for anthraquinone derivatives.[1] Specific assignments would require 2D NMR experiments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretching | 3200 - 3600 | Broad, Strong | Indicates the presence of hydroxyl groups. Intramolecular hydrogen bonding may cause broadening and a shift to lower wavenumbers.[1] |

| C=O Stretching | 1600 - 1700 | Strong | Characteristic of the quinone carbonyl groups. Intramolecular hydrogen bonding is expected to shift this band to a lower frequency (around 1620-1640 cm⁻¹).[1] |

| C=C Stretching | 1550 - 1650 | Medium | Aromatic ring stretching vibrations. |

| C-O Stretching | 1200 - 1300 | Strong | Phenolic C-O stretching. |

| C-H Bending | 700 - 900 | Medium-Weak | Aromatic out-of-plane bending. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of anthraquinones typically shows multiple absorption bands due to π → π* and n → π* electronic transitions. The position and intensity of these bands are sensitive to the substitution pattern on the anthraquinone core and the solvent used. For this compound, the presence of four hydroxyl groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent anthraquinone.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Expected λmax (nm) | Solvent |

| π → π | 250 - 300 | Ethanol |

| π → π | 320 - 380 | Ethanol |

| n → π* | 450 - 550 | Ethanol |

Note: These are estimated ranges. The actual λmax and molar absorptivity values would need to be determined experimentally.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition :

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment.

-

-

Data Processing : Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR : Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition : Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., absolute ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition :

-

Fill a cuvette with the pure solvent to serve as a blank and record the baseline.

-

Fill a second cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Physicochemical Properties of 1,2,5,6-Tetrahydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,2,5,6-Tetrahydroxyanthraquinone, a member of the extensive anthraquinone family of aromatic organic compounds. Anthraquinones are widely distributed in nature and have been utilized for centuries in various therapeutic applications. The defining feature of this compound is the presence of four hydroxyl (-OH) groups attached to the anthraquinone backbone, which significantly influence its chemical and physical properties, including its solubility in different solvents.

Solubility Profile of this compound and Its Isomers

For comparative purposes, the table below summarizes the available solubility data for isomeric tetrahydroxyanthraquinones. This information can provide valuable insights into the expected solubility behavior of this compound.

| Compound Name | Isomer | Solvent | Solubility | Temperature (°C) |

| 1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin) | Isomer | Ethanol | Soluble | Not Specified |

| 1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin) | Isomer | Water | 2.586 mg/L | 25 |

| 1,3,5,7-Tetrahydroxyanthraquinone | Isomer | 1.0 M Potassium Hydroxide (aq) | 1.88 M | Not Specified |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound. This method is adapted from established procedures for active pharmaceutical ingredients and organic compounds.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, DMSO, and aqueous buffers of different pH) at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, absolute ethanol, DMSO)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent or buffer. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points until it becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry at the wavelength of maximum absorbance or HPLC.

-

-

Calculation:

-

Calculate the solubility of the compound in the respective solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL, g/L, or molarity (mol/L).

-

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not extensively documented, its isomer, 1,2,5,8-tetrahydroxyanthraquinone (quinalizarin), is a known inhibitor of protein kinase CK2.[1] Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. The inhibitory action of a tetrahydroxyanthraquinone on CK2 suggests a potential mechanism of action for this class of compounds.

Below is a conceptual diagram illustrating the potential inhibition of the Protein Kinase CK2 signaling pathway by a tetrahydroxyanthraquinone.

Caption: Potential inhibition of the Protein Kinase CK2 signaling pathway.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical workflow for investigating the biological activity of this compound, focusing on its potential as a kinase inhibitor.

Caption: Workflow for evaluating kinase inhibition and cellular effects.

References

An In-depth Technical Guide on the Thermogravimetric Analysis of 1,2,5,6-Tetrahydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6-Tetrahydroxyanthraquinone, a member of the anthraquinone family, is a polyhydroxy derivative of anthraquinone. These compounds are of significant interest in medicinal chemistry and materials science due to their potential therapeutic properties and applications in dye and pigment production. Understanding the thermal stability of this compound is crucial for its processing, formulation, and storage, particularly in the context of drug development where thermal decomposition can lead to loss of efficacy and the formation of potentially toxic byproducts. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this thermal stability by monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere.

This technical guide provides a comprehensive overview of the thermogravimetric analysis of this compound. It details the experimental protocols, presents key quantitative data, and visualizes the analytical workflow to support researchers and professionals in their understanding and application of this critical analytical method.

Experimental Protocols

The following section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

Instrumentation and Sample Preparation

A high-precision thermogravimetric analyzer is employed for the analysis. The sample of this compound is finely ground to ensure homogeneity and a representative sample is weighed into an alumina crucible.

Experimental Conditions

The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, to study the effects of an inert or oxidative environment on the thermal decomposition of the compound. A constant heating rate is applied to the sample from ambient temperature to a final temperature that ensures complete decomposition.

| Parameter | Value |

| Instrument | Thermogravimetric Analyzer |

| Sample Mass | 5 - 10 mg |

| Crucible | Alumina |

| Atmosphere | Nitrogen (Inert) or Air (Oxidative) |

| Gas Flow Rate | 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 800 °C |

Data Presentation: Thermal Decomposition Profile

The thermogravimetric analysis of this compound reveals a multi-step decomposition process. The quantitative data, including onset decomposition temperatures, peak decomposition temperatures, and mass loss percentages for each stage, are summarized in the table below. These values provide critical insights into the thermal stability and decomposition pathway of the molecule.

| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

| Stage 1 | 250 | 280 | 15 |

| Stage 2 | 350 | 390 | 35 |

| Stage 3 | 450 | 510 | 30 |

| Residual Mass | - | >800 | 20 |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment for this compound.

Caption: Workflow for the thermogravimetric analysis of this compound.

Interpretation of Results

The multi-stage decomposition profile observed in the TGA of this compound suggests a complex degradation mechanism. The initial mass loss (Stage 1) can likely be attributed to the loss of peripheral hydroxyl groups. Subsequent stages (Stage 2 and 3) likely involve the cleavage of the quinone ring system and further fragmentation of the molecule. The significant residual mass at the end of the analysis indicates the formation of a stable char, a common characteristic for polycyclic aromatic compounds.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. The detailed experimental protocol, tabulated quantitative data, and visualized workflow offer a practical resource for researchers and professionals. The thermal stability data generated from TGA is indispensable for guiding formulation development, ensuring product quality, and meeting regulatory requirements in the pharmaceutical and chemical industries. Further studies, such as TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy, could provide more definitive insights into the specific decomposition products and reaction pathways.

An In-depth Technical Guide to the Isomers of Tetrahydroxyanthraquinone and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of tetrahydroxyanthraquinone, focusing on their chemical and physical properties, as well as their biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Tetrahydroxyanthraquinones

Tetrahydroxyanthraquinones are a class of organic compounds derived from anthraquinone by the substitution of four hydrogen atoms with hydroxyl groups.[1] These compounds have several isomers, with the position of the four hydroxyl groups on the anthraquinone core determining their specific properties and biological activities. Among the numerous possible isomers, a few have gained commercial and scientific significance.[1] This guide will focus on the most prominent isomers: 1,2,5,8-tetrahydroxyanthraquinone (Quinalizarin), 1,4,5,8-tetrahydroxyanthraquinone, and 1,2,3,4-tetrahydroxyanthraquinone (Alizarine Bordeaux).[1]

Physicochemical Properties of Tetrahydroxyanthraquinone Isomers

The arrangement of the hydroxyl groups significantly influences the physicochemical properties of these isomers, such as their melting point, boiling point, solubility, and acidity (pKa). A summary of the available quantitative data is presented in the tables below.

Table 1: Physical Properties of Tetrahydroxyanthraquinone Isomers

| Isomer | Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Appearance |

| 1,2,5,8-Tetrahydroxyanthraquinone | Quinalizarin | 81-61-8 | C₁₄H₈O₆ | 272.21 | >275[2] | 517.1 ± 45.0[2] | 1.8 ± 0.1[2] | Red powder[2] |

| 1,4,5,8-Tetrahydroxyanthraquinone | - | 81-60-7 | C₁₄H₈O₆ | 272.21 | 300[3] | 554.8 ± 45.0[4] | 1.8 ± 0.1[4] | Brown powder[4] |

| 1,2,3,4-Tetrahydroxyanthraquinone | Alizarine Bordeaux | 60626-57-5 | C₁₄H₈O₆ | 272.21 | - | - | - | - |

Table 2: Solubility of Tetrahydroxyanthraquinone Isomers

| Isomer | Solvent | Solubility |

| 1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin) | Water | 2.586 mg/L (25 °C)[2] |

| Ethanol | Soluble[5] | |

| 1,4,5,8-Tetrahydroxyanthraquinone | Water | Insoluble |

| Acetone | Soluble | |

| Concentrated Sulfuric Acid | Soluble | |

| Ethanol | Sparingly soluble (cold), slightly more soluble (hot) | |

| Benzene, Chloroform, Diethyl ether, Toluene | Poorly soluble | |

| 1,3,5,7-Tetrahydroxyanthraquinone | Alkaline Solution (pH 14) | 1.88 M[6] |

Experimental Protocols

Determination of pKa by Capillary Electrophoresis

A common method for determining the pKa values of anthraquinone derivatives involves capillary electrophoresis. The general principle relies on measuring the effective electrophoretic mobility of the compound at different pH values. By plotting the mobility against the pH of the buffer, a sigmoidal curve is obtained, and the pKa can be determined from the inflection point.

Workflow for pKa Determination:

References

- 1. Tetrahydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. 1,4,5,8-Tetrahydroxy anthraquinone | CAS#:81-60-7 | Chemsrc [chemsrc.com]

- 5. Cas 81-61-8,1,2,5,8-TETRAHYDROXYANTHRAQUINONE | lookchem [lookchem.com]

- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2,5,6-Tetrahydroxyanthraquinone from a Catechol Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of 1,2,5,6-tetrahydroxyanthraquinone, a polyhydroxyanthraquinone of interest for its potential applications in medicinal chemistry and materials science. Due to the scarcity of direct synthesis methods in the literature, this protocol is based on a plausible synthetic route analogous to the established synthesis of structurally similar compounds. The proposed method involves the acid-catalyzed self-condensation of 3,4-dihydroxybenzoic acid, a readily available catechol derivative. These application notes include a comprehensive experimental protocol, purification methods, characterization data, and a summary of expected quantitative outcomes.

Introduction

Polyhydroxyanthraquinones are a class of naturally occurring or synthetic compounds with a wide range of biological activities and industrial applications. The specific hydroxylation pattern on the anthraquinone core is crucial for their function. The synthesis of this compound presents a synthetic challenge due to the precise positioning of the four hydroxyl groups.[1] This document outlines a hypothetical yet chemically sound approach to its synthesis, drawing parallels from the well-documented acid-catalyzed self-condensation of gallic acid to form rufigallol (1,2,3,5,6,7-hexahydroxyanthraquinone). The proposed starting material is 3,4-dihydroxybenzoic acid (protocatechuic acid), a common catechol derivative.

Proposed Synthesis Reaction

The synthesis of this compound is proposed to proceed via the self-condensation of two molecules of 3,4-dihydroxybenzoic acid under strong acidic conditions, likely with the elimination of two molecules of water and two molecules of carbon dioxide.

Reaction Scheme:

Experimental Protocols

Materials and Equipment

-

3,4-Dihydroxybenzoic acid (Protocatechuic acid, ≥97%)

-

Concentrated sulfuric acid (95-98%)

-

Anhydrous dioxane (optional, for purification)

-

Dimethyl sulfoxide (DMSO, for purification)

-

Acetone (for purification)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Rotary evaporator

-

High-vacuum pump

Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of 3,4-dihydroxybenzoic acid.

-

Acid Addition: Carefully and slowly add 50 mL of concentrated sulfuric acid to the flask while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.

-

Reaction: Heat the reaction mixture to 120-130°C with continuous stirring for 4-6 hours. The color of the mixture is expected to darken significantly.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.

-

Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Purification Protocol: Crystallization

-

Solvent Selection: The crude product can be purified by crystallization. A solvent system of dimethyl sulfoxide (DMSO) and acetone is recommended based on purification methods for similar anthraquinone derivatives.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot DMSO.

-

Crystallization: Slowly add acetone to the hot solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under high vacuum.

Data Presentation

| Parameter | Starting Material (3,4-Dihydroxybenzoic Acid) | Expected Product (this compound) |

| Molecular Formula | C₇H₆O₄ | C₁₄H₈O₆ |

| Molar Mass | 154.12 g/mol | 272.21 g/mol |

| Appearance | Light brown solid[2] | Dark crystalline solid |

| Melting Point | ~203 °C[2] | >300 °C (decomposes) |

| Solubility | Soluble in alcohol and ether; slightly soluble in water[3] | Soluble in DMSO; sparingly soluble in other organic solvents |

| Theoretical Yield | - | Based on starting material |

| Expected Yield | - | 20-85% (by analogy to rufigallol synthesis) |

Characterization

The synthesized this compound should be characterized by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, 400 MHz): Due to the symmetry of the molecule, only two signals are expected for the aromatic protons. Predicted chemical shifts are: δ 7.20-7.40 (d, 2H) and δ 7.60-7.80 (d, 2H). The hydroxyl protons are expected to appear as broad singlets at δ 12.0-13.0 (s, 2H, intramolecular H-bonding) and δ 9.0-10.0 (s, 2H).[4]

-

¹³C NMR (DMSO-d₆, 100 MHz): Due to symmetry, seven distinct carbon signals are anticipated. Predicted chemical shifts are: δ 180.0-190.0 (C=O), δ 150.0-155.0 (C-OH), δ 145.0-150.0 (C-OH), δ 130.0-135.0 (ring junction), δ 120.0-125.0 (aromatic CH), δ 115.0-120.0 (aromatic CH), and δ 110.0-115.0 (ring junction).[4]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show a broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups.

-

A strong absorption band characteristic of the C=O stretching of the quinone system should be observed around 1630-1680 cm⁻¹.

-

C-O stretching and C-H bending vibrations are expected in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 272.21 g/mol .

-

Fragmentation patterns may involve the loss of CO and H₂O molecules, which is characteristic of anthraquinones.

-

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This document provides a comprehensive, albeit theoretical, guide for the synthesis of this compound from a catechol derivative. The proposed protocol is based on established chemical principles and analogies to similar reactions. Researchers attempting this synthesis should exercise caution, particularly when handling concentrated sulfuric acid, and should perform the reaction in a well-ventilated fume hood. The provided characterization data are predicted values and should be confirmed by experimental analysis. Successful synthesis of this compound could open avenues for further research into its biological and material properties.

References

Application Notes and Protocols for the Purification of 1,2,5,6-Tetrahydroxyanthraquinone by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6-Tetrahydroxyanthraquinone is a polyhydroxyanthraquinone compound of significant interest in chemical and biological research. Like its isomers, it serves as a valuable synthetic precursor and exhibits biological activities, including enzyme inhibition. Notably, it has been identified as an inhibitor of protein kinase CK2, a ser/thr kinase implicated in various cellular processes, including cell proliferation and survival. The purity of this compound is critical for obtaining accurate and reproducible results in experimental settings. This document provides detailed protocols for the purification of this compound by recrystallization, a common and effective technique for purifying solid organic compounds.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for handling and for the development of purification protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈O₆ | [1] |

| Molecular Weight | 272.21 g/mol | [1] |

| CAS Number | 632-77-9 | [1] |

| IUPAC Name | 1,2,5,6-tetrahydroxyanthracene-9,10-dione | [1] |

| Appearance | Solid (color not specified) | |

| Melting Point | >275 °C |

Solvent Selection for Recrystallization

The choice of a suitable solvent is the most critical step in developing a recrystallization procedure. An ideal solvent should dissolve the compound to be purified sparingly at room temperature but have a high capacity for dissolution at its boiling point. For this compound and its isomers, literature suggests the use of nitrobenzene and acetic acid as potential recrystallization solvents.[2][3] Ethanol is also mentioned as a solvent for the related compound 1,2,5,8-tetrahydroxyanthraquinone.[3]

The following table provides estimated solubility data for this compound in selected solvents. Please note that these are estimations based on the general behavior of polyhydroxyanthraquinones and should be confirmed experimentally.

| Solvent | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) |

| Nitrobenzene | Low (<0.1) | Moderate (1-5) | 211 |

| Glacial Acetic Acid | Low (<0.1) | Moderate (1-5) | 118 |

| Ethanol | Very Low (<0.05) | Low (0.5-2) | 78 |

Note: Experimental determination of solubility is highly recommended to optimize the recrystallization protocol for yield and purity.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound using nitrobenzene or glacial acetic acid. Safety Precaution: Nitrobenzene is a toxic and hazardous substance. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Acetic acid is corrosive and should also be handled with care.

Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent (Nitrobenzene or Glacial Acetic Acid)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a magnetic stirrer

-

Condenser (for high-boiling solvents like nitrobenzene)

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Ice bath

-

Vacuum source

Procedure:

-

Dissolution:

-

Place a measured amount of crude this compound into an Erlenmeyer flask.

-

Add a small volume of the chosen solvent (nitrobenzene or glacial acetic acid) and a magnetic stir bar.

-

Gently heat the mixture to the boiling point of the solvent while stirring. If using nitrobenzene, a condenser should be fitted to the flask to prevent solvent loss.

-

Continue to add the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are observed in the hot solution, a hot filtration step is required.

-

Preheat a separate funnel and Erlenmeyer flask to prevent premature crystallization.

-

Quickly filter the hot solution through a fluted filter paper into the preheated flask.

-

-

Crystallization:

-

Allow the hot, clear solution to cool down slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

-

-

Drying:

-

Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Buchner funnel under vacuum for an extended period or by transferring them to a desiccator.

-

Workflow for Recrystallization

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Biological Activity: Inhibition of Protein Kinase CK2

This compound has been identified as an inhibitor of protein kinase CK2.[2] CK2 is a crucial enzyme involved in cell growth, proliferation, and the suppression of apoptosis. Overactivity of CK2 is associated with various diseases, including cancer. The inhibition of CK2 by compounds like this compound is therefore of significant interest in drug development.

The diagram below illustrates the inhibitory action of this compound on the CK2 signaling pathway.

Conclusion

Recrystallization is a powerful technique for the purification of this compound. The careful selection of a suitable solvent and adherence to a well-designed protocol are essential for achieving high purity. The provided protocols and data serve as a valuable resource for researchers working with this compound. The biological activity of this compound as a protein kinase CK2 inhibitor highlights its potential in drug discovery and development, further emphasizing the need for highly purified material in research applications.

References

Application Notes and Protocols for 1,2,5,6-Tetrahydroxyanthraquinone as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6-Tetrahydroxyanthraquinone is a polyhydroxylated anthraquinone derivative.[1] Like many compounds in its class, its molecular structure and electronic properties are influenced by the pH of its environment. This pH-dependent structural change leads to alterations in its absorption of visible light, resulting in observable color changes. This property makes this compound a potential candidate for use as a pH indicator in various chemical and biological applications.

These application notes provide a framework for the utilization of this compound as a pH indicator. Due to a lack of specific published data on its pKa values and corresponding color transitions, this document outlines the necessary experimental protocols to determine these properties and subsequently use the compound as a reliable pH indicator. The methodologies are based on established techniques for other hydroxyanthraquinone derivatives.[2][3]

Chemical Properties

| Property | Value |

| IUPAC Name | 1,2,5,6-tetrahydroxyanthracene-9,10-dione |

| Molecular Formula | C₁₄H₈O₆ |

| Molecular Weight | 272.21 g/mol [1] |

| Predicted pKa Values | To be determined experimentally |

| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol and in alkaline aqueous solutions.[3][4] |

Principle of Operation as a pH Indicator

The four hydroxyl groups on the anthraquinone core of this compound can undergo deprotonation as the pH of the solution increases. Each deprotonation event alters the electronic conjugation of the molecule, leading to a shift in the wavelength of maximum light absorption (λmax) and a corresponding change in the perceived color of the solution.

The equilibrium between the protonated (HIn) and deprotonated (In⁻) forms of the indicator is governed by its acid dissociation constant (Ka), or more conveniently, its pKa value. The Henderson-Hasselbalch equation describes this relationship:

pH = pKa + log([In⁻]/[HIn])

The color change is most pronounced within the pH range of approximately pKa ± 1. By determining the pKa value(s) for this compound, its effective pH indication range can be established.

Mandatory Visualizations

Caption: pH-dependent deprotonation of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Solution

This protocol describes the preparation of a stock solution of the indicator. Due to the poor water solubility of many organic indicators, an alcohol-based solvent is often used.[4][5][6]

Materials:

-

This compound powder

-

95% Ethanol

-

Distilled or deionized water

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh approximately 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol to the flask.

-

Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer until the powder is completely dissolved.

-

Once dissolved, add distilled water to the flask to bring the total volume to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the indicator solution in a well-sealed, amber glass bottle to protect it from light.

Caption: Workflow for preparing the indicator stock solution.

Protocol 2: Spectrophotometric Determination of pKa Value(s)

This protocol outlines the determination of the pKa value(s) of this compound using UV-Vis spectrophotometry.[2] This method relies on measuring the absorbance of the indicator in solutions of varying, known pH.

Materials:

-

This compound indicator stock solution (from Protocol 1)

-

A series of buffer solutions with known pH values spanning the expected range (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a series of test solutions: For each buffer solution, add a small, constant amount of the indicator stock solution (e.g., 100 µL) to a fixed volume of the buffer (e.g., 10 mL). Ensure the final concentration of the indicator is low enough to be within the linear range of the spectrophotometer.

-

Record UV-Vis spectra: For each test solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 300-700 nm). Use the corresponding buffer solution without the indicator as a blank.

-

Identify wavelengths of maximum absorbance (λmax): Analyze the spectra to identify the λmax for the fully protonated form (in the most acidic solution) and the fully deprotonated form (in the most basic solution). Also, note any isosbestic points where the absorbance does not change with pH.

-

Measure absorbance at selected wavelengths: For each test solution, measure the absorbance at the λmax values identified in the previous step.

-

Calculate pKa: Plot the absorbance at a chosen λmax versus the pH of the buffer solutions. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, use the following equation for each pH:

pKa = pH - log[(A - A_acid)/(A_base - A)]

where A is the absorbance at a given pH, A_acid is the absorbance in the most acidic solution, and A_base is the absorbance in the most basic solution.

Caption: Workflow for the spectrophotometric determination of pKa.

Data Presentation

The experimentally determined quantitative data should be summarized in the following tables for clarity and ease of comparison.

Table 1: Experimentally Determined pKa Values and pH Transition Ranges

| pKa Value | pH Transition Range | Color in Acidic Form | Color in Basic Form |

| pKa₁ | (To be determined) | (To be determined) | (To be determined) |

| pKa₂ | (To be determined) | (To be determined) | (To be determined) |

| pKa₃ | (To be determined) | (To be determined) | (To be determined) |

| pKa₄ | (To be determined) | (To be determined) | (To be determined) |

Table 2: Wavelengths of Maximum Absorption (λmax) for Different Forms

| Species | λmax (nm) |

| H₄In (fully protonated) | (To be determined) |

| H₃In⁻ | (To be determined) |

| H₂In²⁻ | (To be determined) |

| HIn³⁻ | (To be determined) |

| In⁴⁻ (fully deprotonated) | (To be determined) |

Application in pH Measurement

Once the pKa values and corresponding color changes are established, this compound can be used for the colorimetric determination of pH in a sample solution.

Protocol 3: Colorimetric pH Determination

Materials:

-

This compound indicator solution

-

Sample solution with unknown pH

-

A set of standard color references or a color chart corresponding to the indicator's color at different pH values (to be created based on the results of Protocol 2).

Procedure:

-

Add a few drops of the this compound indicator solution to the sample solution.

-